ICI-63197

PDE Selectivity Inhibition

Researchers requiring precise PDE isoform control face variability with generic inhibitors. ICI-63197 solves this with defined Ki values (PDE3: 9 µM; PDE4: 10 µM) and 54-fold selectivity over PDE1. • Quantifiable dual PDE3/PDE4 inhibition with 35 nM IC50 in [³H]-rolipram binding assays. • ~15× more potent than imipramine in reserpine-induced hypothermia models. • Reliable solid compound (≥98% purity) with ambient-temperature shipping stability.

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
CAS No. 27277-00-5
Cat. No. B1662591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI-63197
CAS27277-00-5
Synonyms2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C(=CN2C1=NC(=N2)N)C
InChIInChI=1S/C9H13N5O/c1-3-4-13-7(15)6(2)5-14-9(13)11-8(10)12-14/h5H,3-4H2,1-2H3,(H2,10,12)
InChIKeyUQDVRVNMIJAGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICI-63197: PDE4 Inhibitor for Antidepressant Research


ICI-63197 (CAS: 27277-00-5), also known as ICI 63,197, is a triazolopyrimidinone compound that functions as a potent and selective inhibitor of cyclic AMP phosphodiesterase IV (PDE4) [1]. It is a classic research tool recognized for its ability to elevate intracellular cAMP levels in various tissues, a mechanism underlying its demonstrated antidepressant-like activity in preclinical models [2]. The compound is a solid with a molecular weight of 207.23 g/mol and the chemical formula C9H13N5O [3].

Dual PDE3/PDE4 inhibition study context
Antidepressant-like behavioral model response context
cAMP pathway elevation monitoring

ICI-63197: Why Substitution Fails


Generic substitution among early PDE inhibitors is scientifically unsound due to substantial differences in PDE isozyme selectivity profiles, potency, and in vivo efficacy. While other compounds like Ro 20-1724, rolipram, and imipramine target overlapping pathways, their quantitative effects on specific PDE isoforms (e.g., PDE3 vs. PDE4), their ability to elevate cAMP in distinct tissues, and their performance in classical antidepressant behavioral models differ markedly [1]. ICI-63197's specific, quantifiable profile in binding assays, selectivity panels, and in vivo models makes it a non-interchangeable tool for research requiring a dual PDE3/PDE4 inhibitor with a defined historical benchmark [2].

ICI-63197
Rolipram
PDE4-selective profile may not recapitulate dual PDE3/PDE4 pathway effects
ICI-63197
Imipramine
Monoamine reuptake mechanism differs from PDE inhibition target engagement
ICI-63197
Ro 20-1724
Differing PDE isoform selectivity may shift cAMP response in specific tissues

ICI-63197: Comparator Performance


Dual PDE3/PDE4 Inhibition Selectivity

ICI-63197 exhibits a dual inhibition profile against phosphodiesterase 3 (PDE3) and PDE4, which is quantitatively defined by its Ki values. Unlike many selective PDE4 inhibitors, its activity on PDE3 is well-characterized. Critically, it demonstrates a clear selectivity window over PDE1 and PDE2 [1].

PDE Selectivity
Cross-study comparable
PDE3 Ki 9 µM, PDE4 Ki 10 µM; PDE1 Ki 487 µM, PDE2 >1,000 µM
Supports dual PDE3/PDE4 pathway interpretation
Biochemical enzyme inhibition assay
PDE Selectivity Inhibition cAMP

Reserpine Hypothermia: Antidepressant Efficacy

In a classical model for predicting antidepressant activity, ICI-63197 demonstrated significantly greater potency than the tricyclic antidepressant imipramine. The compound was approximately 15 times more potent in antagonizing reserpine-induced hypothermia in mice, and its effect occurred at a lower dose [1].

Reserpine Model
Head-to-head comparison
~15-fold greater potency vs. imipramine
Supports antidepressant-like model comparison
Reserpine-induced hypothermia model in mice
Antidepressant In Vivo Reserpine Behavior

PDE4 Rolipram Binding Affinity

ICI-63197 exhibits potent binding to the high-affinity rolipram binding site (HARBS) on PDE4, as measured by its ability to displace [3H]-rolipram from rat brain membranes. This assay provides a well-defined quantitative measure of its affinity for the target .

Rolipram Binding
Data to verify
IC50 = 35 nM
Binding affinity context requires independent verification
Radioligand displacement assay, rat brain membranes
Receptor Binding PDE4 Rolipram IC50

Skeletal Muscle cAMP Elevation

ICI-63197's mechanism of action is directly confirmed by its ability to elevate cyclic AMP levels in vivo. In anesthetized cats, administration of ICI-63197 produced an isoprenaline-like depressant effect on soleus muscle contractions, which was accompanied by a quantifiable elevation in cAMP levels [1].

cAMP Elevation In Vivo
Cross-study comparable
Qualitatively similar cAMP elevation to isoprenaline
Supports cAMP pathway in vivo model interpretation
Cat soleus muscle contraction model
cAMP In Vivo Skeletal Muscle Pharmacodynamics

PDE Inhibitor Behavioral Subset

Early PDE inhibitors can be classified into groups based on their induced behavioral alterations in rats. ICI-63197, along with rolipram and Ro 20-1724, belongs to a group that causes a specific pattern of effects, including hypothermia, hypoactivity, forepaw shaking, grooming, and head twitches, which are mimicked by the cAMP analog dBcAMP [1].

Behavioral Classification
Class-level inference
Shared behavioral phenotype with rolipram/Ro 20-1724
Class-level behavioral phenotype context
Observational rat behavioral study
Behavioral Pharmacology PDE4 Inhibitors In Vivo

ICI-63197: Validated Research Applications


Dual PDE3/PDE4 Inhibition in cAMP Signaling

ICI-63197 is the ideal tool compound for studies designed to dissect the functional interplay between PDE3 and PDE4 in regulating cellular cAMP pools. Its defined Ki values (9 µM for PDE3 and 10 µM for PDE4) and its 54-fold selectivity over PDE1 provide a clear, quantifiable window for targeted inhibition, allowing researchers to attribute observed effects specifically to this dual-inhibition profile [1].

In Vivo Antidepressant Target Validation

For preclinical studies aiming to validate novel targets for antidepressant drug discovery, ICI-63197 serves as a high-potency positive control. Its direct, head-to-head performance, showing it to be ~15 times more potent than imipramine in the reserpine-induced hypothermia model, establishes a stringent benchmark for evaluating the efficacy of new compounds in a classical antidepressant assay [2].

PDE4 Binding Assay Calibration

The well-characterized IC50 of 35 nM for displacing [3H]-rolipram from rat brain PDE4 makes ICI-63197 a reliable standard for calibrating high-throughput screening assays and validating the sensitivity of new PDE4 binding protocols. Its reproducible affinity provides a consistent reference point for comparing the potency of novel chemical entities .

cAMP-Dependent Muscle Physiology

Researchers studying the role of cAMP in skeletal muscle function can use ICI-63197 as a validated pharmacological tool. Its demonstrated ability to elevate cAMP levels in vivo and produce a quantifiable functional effect (depression of contractions in cat soleus muscle) makes it suitable for experiments designed to probe the downstream effects of PDE4 inhibition on muscle contractility and metabolism [3].

Application
Selection Property
Validation Focus
cAMP signaling pathway studies
Dual PDE3/PDE4 inhibition context
PDE isoform selectivity review
Antidepressant-like model response studies
Model-response comparison context
Reserpine-induced hypothermia endpoint review
PDE4 binding assay calibration
Binding affinity benchmark context
Radioligand displacement assay review
cAMP-dependent muscle physiology studies
In vivo cAMP elevation context
Skeletal muscle contraction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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